molecular formula C19H16BrN5O2S B2525972 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922110-68-7

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2525972
CAS RN: 922110-68-7
M. Wt: 458.33
InChI Key: CMJUXGICCQNZOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation due to the multiple aromatic rings and carbonyl groups present in the molecule. This could potentially give the compound interesting optical and electronic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the bromine atom, which is a good leaving group, and the carbonyl groups, which are electrophilic and can undergo various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar groups could make the compound relatively high in molecular weight and polarity .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial potential. It was tested against bacterial and fungal strains. The results indicated promising activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Further research in this area could explore its mechanism of action and potential clinical applications.

Antioxidant Properties

The compound was assessed for its antioxidant effect using various assays, including DPPH, ABTS, and ferric reducing power. These tests revealed its ability to scavenge free radicals and protect against oxidative stress. Investigating its specific targets and pathways could enhance our understanding of its antioxidant mechanisms .

Toxicity Assessment

Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus . Understanding the safety profile of this compound is crucial for potential therapeutic use. Further investigations should explore its toxicity in mammalian models and elucidate any dose-dependent effects .

Drug Design and In Silico Studies

In silico analyses were performed to assess the compound’s antimicrobial effect and toxicity. Computational modeling can guide further modifications for drug development. Investigating its interactions with specific microbial targets and predicting pharmacokinetic properties would be valuable .

Alternative Toxicity Testing

Given the compound’s potential as an antimicrobial agent, alternative toxicity testing methods beyond traditional animal models should be explored. In vitro assays and predictive models can provide valuable insights into safety profiles .

Other Applications

While the mentioned studies focus on antimicrobial and antioxidant properties, additional investigations could explore its potential in other areas, such as anti-inflammatory effects, enzyme inhibition, or even drug delivery systems.

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and chemical biology. Future research could focus on elucidating its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2S/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJUXGICCQNZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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